

# INCB054329 (Pemigatinib): A Dual Inhibitor of FGFR and BET Proteins in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

INCB054329, also known as pemigatinib, is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting both Fibroblast Growth Factor Receptors (FGFRs) and Bromodomain and Extra-Terminal (BET) proteins. This dual activity makes it a compelling agent in oncology, particularly in malignancies driven by aberrant FGFR signaling and those dependent on transcriptional programs regulated by BET proteins. This technical guide provides a comprehensive overview of the target genes of INCB054329, its impact on key signaling pathways, quantitative data on its inhibitory activity, and detailed methodologies for relevant experimental procedures.

## **Core Target Genes and Mechanism of Action**

INCB054329 exerts its anti-neoplastic effects through two distinct mechanisms: the inhibition of FGFR kinases and the inhibition of BET bromodomains.

## Fibroblast Growth Factor Receptor (FGFR) Inhibition

Pemigatinib is a potent, selective, oral inhibitor of FGFR isoforms 1, 2, and 3.[1] These receptor tyrosine kinases are crucial for various cellular processes, including proliferation, differentiation, and survival.[2] In several cancers, genetic alterations such as fusions, rearrangements, mutations, and amplifications can lead to the constitutive activation of FGFR signaling, driving



oncogenesis.[2][3] Pemigatinib binds to the ATP-binding site of FGFR1, 2, and 3, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[2][4] This blockade of aberrant signaling can halt the proliferation and survival of cancer cells.[3][5] While it is a potent inhibitor of FGFR1, 2, and 3, it exhibits weaker activity against FGFR4.[6]

## Bromodomain and Extra-Terminal (BET) Protein Inhibition

INCB054329 also functions as a structurally distinct inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[7][8] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a critical role in chromatin remodeling and the regulation of gene expression.[8] By binding to the bromodomains of BET proteins, INCB054329 prevents their interaction with acetylated histones, thereby disrupting the transcription of key growth-promoting genes and oncogenes, such as c-MYC.[7][8] In multiple myeloma, INCB054329 has been shown to downregulate the expression of oncogenes like FGFR3 and NSD2.[9][10] Furthermore, it has been observed to reduce the expression of genes involved in homologous recombination, such as BRCA1 and RAD51, which can sensitize cancer cells to PARP inhibitors.[11][12]

The primary target genes of INCB054329 are summarized below:

- Kinase Targets:FGFR1, FGFR2, FGFR3[1][2][3][4]
- Epigenetic Targets:BRD2, BRD3, BRD4, BRDT[7][8]
- Downregulated Oncogenes and Cell Cycle Regulators:c-MYC, HEXIM1, FGFR3, NSD2, cyclin E[7][9][10][11][13]
- Downregulated DNA Repair Genes:BRCA1, RAD51[11][12]
- Downregulated Signaling Components:IL6R (Interleukin-6 Receptor)[13]

## **Quantitative Data**

The inhibitory activity of INCB054329 has been quantified in various preclinical studies. The following tables summarize the key in vitro and clinical trial data.





**Table 1: In Vitro Inhibitory Activity of INCB054329** 

(Pemigatinib)

| (Pemigatinib)                             |                   | ICEO (pM) | Poforonoc(s) |
|-------------------------------------------|-------------------|-----------|--------------|
| Target                                    | Assay Type        | IC50 (nM) | Reference(s) |
| FGFR Kinases                              |                   |           |              |
| FGFR1                                     | Enzymatic Assay   | 0.4       | [4][9]       |
| FGFR2                                     | Enzymatic Assay   | 0.5       | [4][9]       |
| FGFR3                                     | Enzymatic Assay   | 1.2       | [9]          |
| FGFR4                                     | Enzymatic Assay   | 30        | [9]          |
| BET Bromodomains                          |                   |           |              |
| BRD2-BD1                                  | Binding Assay     | 44        | [2][3]       |
| BRD2-BD2                                  | Binding Assay     | 5         | [2][3]       |
| BRD3-BD1                                  | Binding Assay     | 9         | [2][3]       |
| BRD3-BD2                                  | Binding Assay     | 1         | [2][3]       |
| BRD4-BD1                                  | Binding Assay     | 28        | [2][3]       |
| BRD4-BD2                                  | Binding Assay     | 3         | [2][3]       |
| BRDT-BD1                                  | Binding Assay     | 119       | [2][3]       |
| BRDT-BD2                                  | Binding Assay     | 63        | [2][3]       |
| Cellular Activity                         |                   |           |              |
| Hematologic Cancer<br>Cell Lines (Median) | Growth Inhibition | 152       | [2]          |

Table 2: Clinical Efficacy of Pemigatinib in the FIGHT-202 Trial (Cohort A: FGFR2 Fusions/Rearrangements)



| Endpoint                                  | Value                              | Reference(s)   |
|-------------------------------------------|------------------------------------|----------------|
| Objective Response Rate (ORR)             | 37.0% (95% CI: 27.9% -<br>46.9%)   | [1][7][11]     |
| Complete Response                         | 3 patients                         | [1][11]        |
| Partial Response                          | 37 patients                        | [1][11]        |
| Median Duration of Response (DOR)         | 9.1 months (95% CI: 6.0 -<br>14.5) | [1][7][11]     |
| Median Progression-Free<br>Survival (PFS) | 7.0 months (95% CI: 6.1 - 10.5)    | [1][7][11][12] |
| Median Overall Survival (OS)              | 17.5 months (95% CI: 14.4 - 22.9)  | [1][7][11][12] |

## **Signaling Pathways and Experimental Workflows**

The dual-inhibition mechanism of INCB054329 impacts multiple oncogenic signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for characterizing the inhibitor.

## **Signaling Pathways**





Click to download full resolution via product page

Caption: FGFR Signaling Pathway Inhibition by Pemigatinib.





Click to download full resolution via product page

Caption: BET Protein Inhibition by INCB054329.

## **Experimental Workflow**





Click to download full resolution via product page

**Caption:** General Experimental Workflow for INCB054329 Characterization.

## **Experimental Protocols**

This section provides an overview of the methodologies for key experiments used to characterize the activity of INCB054329.

## **FGFR Kinase Inhibition Assay**

Objective: To determine the in vitro potency of INCB054329 against FGFR kinases.

Principle: A common method is a luminescence-based kinase assay that measures the amount of ADP produced from a kinase reaction. The amount of ADP is converted to ATP, which is then



used to generate a light signal via a luciferase reaction. The signal intensity is proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the determination of the IC50 value.

#### Protocol Outline:

- Reagent Preparation:
  - Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
  - Serially dilute INCB054329 in DMSO and then in the kinase buffer.
  - Prepare a solution of recombinant human FGFR enzyme and a suitable substrate in the kinase buffer.
  - Prepare an ATP solution in the kinase buffer.
- Kinase Reaction:
  - In a 384-well plate, add the inhibitor solution.
  - Add the enzyme/substrate mixture.
  - Initiate the reaction by adding the ATP solution.
  - Incubate at room temperature for a defined period (e.g., 60 minutes).
- Signal Detection:
  - Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.
  - Incubate to allow for ATP depletion.
  - Add a kinase detection reagent that converts the newly formed ADP to ATP and contains luciferase/luciferin.



- Incubate to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Data Analysis:
  - Calculate the percentage of inhibition for each inhibitor concentration relative to a noinhibitor control.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

## **Chromatin Immunoprecipitation Sequencing (ChIP-Seq)**

Objective: To identify the genomic regions where BET proteins are bound and to assess the displacement of these proteins by INCB054329.

Principle: Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to a BET protein (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced to map the binding sites across the genome.

#### Protocol Outline:

- Cell Treatment and Cross-linking:
  - Culture cells to an appropriate confluency.
  - Treat the cells with INCB054329 or a vehicle control for a specified duration.
  - Add formaldehyde directly to the culture medium to cross-link proteins to DNA.
  - Quench the cross-linking reaction with glycine.
- Chromatin Preparation:
  - Harvest and lyse the cells to isolate the nuclei.



- Resuspend the nuclei in a lysis buffer and shear the chromatin to a desired size range (typically 200-600 bp) using sonication.
- Immunoprecipitation:
  - Pre-clear the chromatin with protein A/G beads.
  - Incubate a portion of the chromatin with an antibody specific to the target BET protein overnight at 4°C. A control immunoprecipitation with a non-specific IgG should be performed in parallel.
  - Add protein A/G beads to capture the antibody-protein-DNA complexes.
- Washing and Elution:
  - Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove nonspecifically bound proteins and DNA.
  - Elute the protein-DNA complexes from the beads.
- Reverse Cross-linking and DNA Purification:
  - Reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.
  - Treat with RNase A and Proteinase K to remove RNA and proteins.
  - Purify the DNA using a column-based kit or phenol-chloroform extraction.
- Library Preparation and Sequencing:
  - Prepare a sequencing library from the purified DNA.
  - Perform high-throughput sequencing.
- Data Analysis:
  - Align the sequencing reads to a reference genome.



- Identify regions of enrichment (peaks) to determine the binding sites of the BET protein.
- Compare the peak profiles between INCB054329-treated and control samples to assess the effect of the inhibitor on protein occupancy.

## In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of INCB054329 in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with INCB054329, and tumor growth is monitored over time.

#### Protocol Outline:

- Cell Culture and Animal Preparation:
  - o Culture the desired human cancer cell line under sterile conditions.
  - Use immunocompromised mice (e.g., nude or SCID mice).
- Tumor Implantation:
  - Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS or Matrigel).
  - Inject a specific number of cells (e.g., 5 x 10<sup>6</sup>) subcutaneously into the flank of each mouse.
- Tumor Growth and Treatment:
  - Monitor the mice regularly for tumor formation.
  - Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  - Administer INCB054329 (e.g., by oral gavage) or a vehicle control to the respective groups according to a predetermined dosing schedule.
- Efficacy Assessment:



- Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
- Calculate the tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
- Data Analysis:
  - Plot the mean tumor volume over time for each treatment group.
  - Compare the tumor growth between the INCB054329-treated and control groups to determine the extent of tumor growth inhibition.

## Conclusion

INCB054329 (pemigatinib) is a promising therapeutic agent with a unique dual mechanism of action, targeting both FGFR-driven signaling and BET-mediated transcriptional regulation. This technical guide provides a foundational understanding of its target genes, quantitative activity, and the experimental methodologies used for its characterization. The potent and selective nature of INCB054329, coupled with its demonstrated clinical efficacy, underscores its importance in the landscape of targeted cancer therapies. Further research into its synergistic potential with other agents and the mechanisms of resistance will continue to define its role in the treatment of various malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. An open-label study of pemigatinib in cholangiocarcinoma: final results from FIGHT-202 -PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. ptmasterguide.com [ptmasterguide.com]
- 7. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA | CCA News Online [ccanewsonline.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. gioncologynow.com [gioncologynow.com]
- 12. m.youtube.com [m.youtube.com]
- 13. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [INCB054329 (Pemigatinib): A Dual Inhibitor of FGFR and BET Proteins in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608088#incb054329-target-genes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com